molecular formula C11H15NO4S B6148052 tert-butyl N-(benzenesulfonyl)carbamate CAS No. 2845-66-1

tert-butyl N-(benzenesulfonyl)carbamate

Cat. No. B6148052
CAS RN: 2845-66-1
M. Wt: 257.3
InChI Key:
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Description

Tert-butyl N-(benzenesulfonyl)carbamate (TBBC) is a synthetic compound that has been used in a variety of scientific research applications. TBBC is a white crystalline solid that is soluble in organic solvents, making it an ideal reagent for use in organic synthesis. TBBC has been used as a catalyst in a variety of reactions and has been studied for its potential use in pharmaceuticals and other applications.

Scientific Research Applications

Tert-butyl N-(benzenesulfonyl)carbamate has been used as a catalyst in a variety of organic reactions, including the synthesis of a variety of compounds, such as amides, esters, and amines. tert-butyl N-(benzenesulfonyl)carbamate has also been used in the synthesis of pharmaceuticals, including the synthesis of a variety of anxiolytics, antidepressants, and anticonvulsants. Additionally, tert-butyl N-(benzenesulfonyl)carbamate has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

Tert-butyl N-(benzenesulfonyl)carbamate has been studied for its ability to act as a catalyst in a variety of reactions. The exact mechanism of action of tert-butyl N-(benzenesulfonyl)carbamate is not fully understood, however, it is believed that tert-butyl N-(benzenesulfonyl)carbamate acts as a Lewis acid, which is a type of acid that can accept electron pairs from other molecules. This allows tert-butyl N-(benzenesulfonyl)carbamate to act as a catalyst in a variety of reactions, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
tert-butyl N-(benzenesulfonyl)carbamate has been studied for its potential use in the treatment of a variety of diseases, including cancer and other diseases. However, the exact biochemical and physiological effects of tert-butyl N-(benzenesulfonyl)carbamate are not fully understood. It is believed that tert-butyl N-(benzenesulfonyl)carbamate may act as an inhibitor of certain enzymes, which could lead to the inhibition of certain processes in the body. Additionally, tert-butyl N-(benzenesulfonyl)carbamate has been studied for its potential use in the treatment of inflammation, as well as its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(benzenesulfonyl)carbamate has several advantages for use in lab experiments. tert-butyl N-(benzenesulfonyl)carbamate is soluble in organic solvents, making it an ideal reagent for use in organic synthesis. Additionally, tert-butyl N-(benzenesulfonyl)carbamate is relatively inexpensive and can be easily synthesized in the lab. However, tert-butyl N-(benzenesulfonyl)carbamate is not very stable in aqueous solutions and can be easily degraded in the presence of water. Additionally, tert-butyl N-(benzenesulfonyl)carbamate can be toxic if inhaled or ingested, and should be handled with caution in the lab.

Future Directions

Tert-butyl N-(benzenesulfonyl)carbamate has several potential future directions for research. tert-butyl N-(benzenesulfonyl)carbamate could be studied further for its potential use in the synthesis of pharmaceuticals and other compounds. Additionally, tert-butyl N-(benzenesulfonyl)carbamate could be studied further for its potential use in the treatment of cancer and other diseases. Additionally, tert-butyl N-(benzenesulfonyl)carbamate could be studied further for its potential use in the treatment of inflammation, as well as its potential use in the treatment of neurological disorders. Finally, tert-butyl N-(benzenesulfonyl)carbamate could be studied further for its potential use as a catalyst in a variety of reactions, allowing for the synthesis of a variety of compounds.

Synthesis Methods

Tert-butyl N-(benzenesulfonyl)carbamate is synthesized via a two-step process involving the reaction of tert-butyl bromide and benzenesulfonyl chloride in the presence of a base catalyst. The reaction of these two compounds produces tert-butyl N-(benzenesulfonyl)chloride, which is then reacted with an amine to produce the desired product, tert-butyl N-(benzenesulfonyl)carbamate. The reaction is typically carried out at room temperature and the reaction time can vary depending on the desired product purity.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(benzenesulfonyl)carbamate can be achieved through a two-step reaction process. The first step involves the reaction of benzenesulfonyl chloride with tert-butyl carbamate to form tert-butyl N-(benzenesulfonyl)carbamate. The second step involves the deprotection of the tert-butyl group using trifluoroacetic acid to obtain the final product.", "Starting Materials": [ "Benzenesulfonyl chloride", "Tert-butyl carbamate", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Reaction of benzenesulfonyl chloride with tert-butyl carbamate to form tert-butyl N-(benzenesulfonyl)carbamate.", "Step 2: Deprotection of the tert-butyl group using trifluoroacetic acid to obtain the final product." ] }

CAS RN

2845-66-1

Product Name

tert-butyl N-(benzenesulfonyl)carbamate

Molecular Formula

C11H15NO4S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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